Direct Head-to-Head Antimycobacterial Activity: Thiomorpholine vs. Morpholine Conjugate Against M. tuberculosis H37Rv
In a matched molecular pair study of 2-(thiophen-2-yl)dihydroquinoline analogues, the thiomorpholine-coupled derivative (compound 7f) exhibited an MIC value of 1.56 μg/mL against M. tuberculosis H37Rv — equipotent to the most active piperazine analog (7p) but with a superior selectivity profile relative to the morpholine congener, which required a distinct substitution pattern to achieve comparable activity [1]. Importantly, the thiomorpholine-containing compound maintained lower cytotoxicity (at or near the 1.56 μg/mL MIC point) than the piperazine analog, as measured by parallel mammalian cell viability counterscreens, indicating that the thiomorpholine linker provides a favorable therapeutic index that cannot be recapitulated by simple morpholine-to-piperazine exchange [1].
| Evidence Dimension | In vitro antimycobacterial potency (MIC) and associated mammalian cytotoxicity |
|---|---|
| Target Compound Data | Compound 7f (thiomorpholine-coupled): MIC = 1.56 μg/mL; low mammalian cytotoxicity at MIC-equivalent concentration. |
| Comparator Or Baseline | Compound 7a (morpholine-coupled): MIC reported; compound 7p (piperazine-coupled): MIC = 1.56 μg/mL but with higher cytotoxicity than 7f. |
| Quantified Difference | Equipotent MIC (1.56 μg/mL) with superior cytotoxicity selectivity factor vs. the piperazine congener; morpholine analog required structural modification to reach this potency range. |
| Conditions | M. tuberculosis H37Rv broth microdilution assay; mammalian cell line cytotoxicity counter-screen (see Marvadi et al., 2019). |
Why This Matters
Procurement of the thiomorpholine building block enables access to antitubercular hits with an intrinsically more favorable therapeutic index than equivalent piperazine or morpholine intermediates, reducing the need for late-stage scaffold hopping.
- [1] Marvadi, S.K., et al. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. Eur. J. Med. Chem. 2019, 164, 171-178. DOI: 10.1016/j.ejmech.2018.12.043. View Source
